5,7-Dibromoisoquinoline
Description
Historical Context and Significance in Heterocyclic Chemistry
The history of heterocyclic chemistry dates back to the early 19th century with the discovery of simple heterocycles like furan (B31954) and pyrrole. numberanalytics.comresearchgate.net The study of isoquinoline (B145761) and its derivatives is a significant sub-field within this broader discipline. The synthesis of halogenated isoquinolines, in particular, has been a topic of considerable interest and challenge for chemists.
Direct bromination of the isoquinoline ring system is complicated by the molecule's electronic properties, which can lead to a mixture of products. google.com Early research into the halogenation of isoquinoline revealed that the reaction conditions must be carefully controlled to achieve the desired substitution pattern. For instance, the bromination of an aluminum chloride-isoquinoline complex was found to produce a sequence of substitutions, yielding 5-bromo-, 5,8-dibromo-, and subsequently 5,7,8-tribromoisoquinoline. researchgate.net This demonstrates the stepwise nature of the reaction and the challenge of isolating specific isomers like 5,7-dibromoisoquinoline.
The development of synthetic methods to produce specific bromo-isoquinoline isomers has been crucial for their use as key intermediates in the synthesis of pharmaceutical compounds. google.com The difficulty in controlling regioselectivity—the specific position of substitution—has driven the development of more sophisticated synthetic strategies over the years. google.comorgsyn.org This historical pursuit of selective synthesis methods underscores the importance of compounds like this compound as precise building blocks for creating targeted molecules.
Role as a Core Scaffold in Advanced Chemical Synthesis and Research
In modern organic synthesis, this compound serves as a "privileged scaffold." This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functional group modification. ufrj.br The isoquinoline core itself is found in numerous natural products and biologically active compounds. researchgate.netuou.ac.in The presence of two bromine atoms on the this compound scaffold offers two reactive sites for further chemical modification.
These bromine atoms act as versatile handles for introducing a wide array of chemical functionalities through various metal-catalyzed cross-coupling reactions. This capability allows researchers to systematically modify the isoquinoline core and synthesize large libraries of derivative compounds for screening in drug discovery and materials science. acs.org For example, the carbon-bromine (C-Br) bonds can participate in reactions to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, dramatically increasing the molecular diversity achievable from a single starting material.
The utility of brominated quinolines and isoquinolines as precursors is well-documented. They are used to synthesize derivatives that exhibit a range of biological activities, including potential anticancer and antimicrobial properties. niscpr.res.inontosight.ai The strategic placement of the bromine atoms in this compound allows for the creation of derivatives with specific three-dimensional shapes and electronic properties, which are critical for their interaction with biological targets.
Table 1: Key Cross-Coupling Reactions Utilizing Halogenated Isoquinoline Scaffolds This table is interactive. You can sort the data by clicking on the column headers.
| Reaction Name | Type of Bond Formed | Typical Reagents | Significance in Modifying this compound |
|---|---|---|---|
| Suzuki Coupling | Carbon-Carbon | Boronic acids/esters, Palladium catalyst, Base | Allows for the introduction of aryl, heteroaryl, or alkyl groups. |
| Sonogashira Coupling | Carbon-Carbon (alkyne) | Terminal alkynes, Palladium catalyst, Copper co-catalyst | Used to append alkyne functionalities, which are versatile for further reactions. |
| Stille Coupling | Carbon-Carbon | Organostannanes, Palladium catalyst | Enables the formation of C-C bonds with a wide range of organic groups. |
| Buchwald-Hartwig Amination | Carbon-Nitrogen | Amines, Palladium catalyst, Base | A key method for synthesizing amino-isoquinoline derivatives. |
| Heck Coupling | Carbon-Carbon (alkene) | Alkenes, Palladium catalyst, Base | Forms substituted alkenes attached to the isoquinoline core. |
Overview of Current Research Trajectories and Future Directions
Current research involving isoquinoline derivatives remains a vibrant area of investigation, with a continuous stream of new applications being explored in medicinal and materials chemistry. researchgate.netnih.gov A major trajectory is the continued design and synthesis of novel isoquinoline-based compounds for therapeutic applications. Researchers are actively exploring derivatives as potential inhibitors of enzymes like kinases and proteases, which are implicated in diseases such as cancer and viral infections. acs.org
The development of more efficient and selective synthetic methodologies is another key research focus. Recent studies have reported novel, cost-effective methods for the direct halogenation of isoquinolines at specific positions, highlighting the ongoing effort to improve access to these important building blocks. acs.org
Looking ahead, the future of research on this compound and its derivatives is likely to expand into several areas:
Targeted Drug Development: The scaffold will be used to create highly specific ligands for biological targets that are currently considered "undruggable."
Materials Science: Derivatives are being explored for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and sensors. smolecule.com
Combinatorial Chemistry: The use of this compound as a scaffold in high-throughput synthesis will likely accelerate the discovery of new bioactive compounds.
The versatility of the this compound scaffold ensures its continued importance in academic and industrial research, paving the way for future discoveries in medicine and technology. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-Bromo-8-nitroisoquinoline |
| 5,8-Dibromoisoquinoline (B186898) |
| 5-Amino-6,8-dibromoisoquinoline |
| 5-Bromoisoquinoline |
| Furan |
| Isoquinoline |
| Pyrrole |
Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKOBTYLMIJXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137673-43-7 | |
| Record name | 5,7-dibromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5,7 Dibromoisoquinoline and Its Precursors
Direct Halogenation Approaches
Direct halogenation of isoquinoline (B145761) presents challenges in achieving specific regioselectivity, often leading to a mixture of products. However, various strategies have been explored to control the position of bromination.
Bromination of Isoquinoline and its Complexes (e.g., Aluminum Chloride Complex)
The direct bromination of isoquinoline is an electrophilic aromatic substitution reaction. The position of substitution is influenced by the reaction conditions and the presence of catalysts. When isoquinoline is treated with bromine in the presence of a Lewis acid such as aluminum chloride, a complex is formed. This complex directs the electrophilic attack to the benzene (B151609) ring of the isoquinoline nucleus.
The bromination of the isoquinoline-aluminum chloride complex has been shown to proceed in a stepwise manner, yielding a sequence of brominated products. The initial substitution occurs at the 5-position to give 5-bromoisoquinoline. Further bromination leads to the formation of 5,8-dibromoisoquinoline (B186898). Subsequent bromination of 5,8-dibromoisoquinoline can then lead to 5,7,8-tribromoisoquinoline researchgate.netresearchgate.net. This sequential substitution pattern indicates that obtaining 5,7-dibromoisoquinoline as the primary product through this method is challenging, as it is not an intermediate that accumulates in significant quantities.
Table 1: Products of Stepwise Bromination of Isoquinoline-Aluminum Chloride Complex
| Starting Material | Product(s) |
| Isoquinoline | 5-Bromoisoquinoline |
| 5-Bromoisoquinoline | 5,8-Dibromoisoquinoline |
| 5,8-Dibromoisoquinoline | 5,7,8-Tribromoisoquinoline |
Regioselective Bromination Techniques
Achieving regioselectivity in the dibromination of isoquinoline to specifically yield the 5,7-isomer is a significant synthetic challenge. Most documented regioselective bromination techniques for isoquinoline focus on achieving monobromination, primarily at the 5-position. The formation of dibrominated products, particularly the 5,8-isomer, is often considered a side reaction to be minimized google.comgoogle.com.
Controlling the reaction conditions, such as temperature and the choice of brominating agent and solvent, is crucial for influencing the regioselectivity. However, specific and high-yielding methods for the direct regioselective synthesis of this compound are not extensively reported in the literature, suggesting that this isomer is not readily accessible through direct electrophilic attack on the parent isoquinoline.
Utilization of N-Bromosuccinimide (NBS) and N,N′-Dibromoisocyanuric Acid (DBI)
N-Bromosuccinimide (NBS) and N,N′-dibromoisocyanuric acid (DBI) are widely used reagents for electrophilic bromination of aromatic compounds, including heterocycles like isoquinoline wikipedia.orgorganic-chemistry.org. These reagents are often preferred over molecular bromine as they can be easier to handle and can offer improved selectivity under certain conditions.
In the context of isoquinoline bromination, both NBS and DBI have been employed, particularly for the regioselective synthesis of 5-bromoisoquinoline researchgate.net. The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid. The use of an excess of the brominating agent, especially NBS, has been noted to lead to the formation of 5,8-dibromoisoquinoline as a byproduct google.comgoogle.comorgsyn.org. The relative reactivity of these agents has been reported as DBI > NBS google.comgoogle.com.
While these reagents are effective for monobromination and can lead to dibromination, the literature does not provide specific conditions that favor the formation of this compound. The directing effects of the nitrogen atom in the protonated isoquinoline ring favor substitution at the 5- and 8-positions, making the synthesis of the 5,7-isomer by this direct approach challenging.
Indirect Synthetic Routes
Indirect synthetic routes involve the construction of the isoquinoline ring from precursors that already contain the desired bromine substitution pattern or from intermediates that can be selectively brominated.
Derivatization from N-Substituted Homophthalimides
The synthesis of isoquinolines and their derivatives from N-substituted homophthalimides is a known synthetic strategy. This approach involves the cyclization of these precursors to form the isoquinoline core. However, specific examples of the synthesis of this compound from the corresponding brominated N-substituted homophthalimides are not well-documented in the surveyed scientific literature. In principle, if a 3,5-dibromohomophthalic acid derivative were available, it could serve as a precursor to an appropriately substituted N-substituted homophthalimide, which could then potentially be cyclized to form the this compound skeleton.
Skraup Condensation-Based Synthesis from Halogenated Anilines (e.g., 3,5-Dibromoaniline)
The Skraup reaction is a classic method for the synthesis of quinolines, not isoquinolines, from anilines, glycerol, sulfuric acid, and an oxidizing agent. Therefore, the Skraup condensation of 3,5-dibromoaniline would be expected to yield 5,7-dibromoquinoline (B1595614), and indeed, this has been reported google.com.
For the synthesis of isoquinolines from aniline precursors, the Pomeranz–Fritsch reaction is a relevant named reaction organicreactions.orgthermofisher.comwikipedia.org. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and 2,2-dialkoxyethylamine. A modification of this reaction can utilize a substituted aniline. In the case of synthesizing this compound, one could envision a pathway starting from a precursor derived from 3,5-dibromoaniline. However, a direct application of the Pomeranz-Fritsch reaction with 3,5-dibromoaniline to produce this compound is not explicitly detailed in the available literature.
Another relevant synthetic method for isoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org. To synthesize this compound via this route, one would need to start with a β-(3,5-dibromophenyl)ethylamine derivative. This would then be acylated and subsequently cyclized to form a 3,4-dihydroisoquinoline intermediate, which could then be aromatized to yield this compound. While this is a plausible synthetic strategy, specific literature reports detailing this exact transformation for the synthesis of this compound are not readily found.
Multi-step Synthesis Strategies Involving Selective Reductions and Substitutions
The construction of the this compound framework and its precursors often relies on multi-step synthetic pathways that allow for the controlled introduction and modification of functional groups. A key strategy involves the Skraup condensation reaction, a classic method for synthesizing quinolines, which can be adapted for isoquinoline analogues. For instance, a related compound, 5,7-dibromoquinoline, is synthesized from 3,5-dibromoaniline and glycerol through a Skraup condensation. google.com This initial cyclization step establishes the core bicyclic structure, which is then subjected to further modifications.
Following the creation of the core structure, substitution reactions are employed to introduce or alter functional groups at specific positions. A notable example is the reaction of 5,7-dibromoquinoline with sodium methoxide (B1231860). google.com In this nucleophilic aromatic substitution reaction, a methoxy group displaces one of the bromine atoms, leading to the formation of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline. google.com This demonstrates how the bromine atoms on the ring serve as versatile handles for introducing new functionalities.
While direct examples for this compound are specific, the principle of selective reduction is a cornerstone in the synthesis of related nitrogen-containing heterocycles. In compounds containing multiple reducible groups, such as nitro groups, selective reduction is crucial for achieving the desired intermediate. For example, in the synthesis of derivatives of 8-hydroxy-5,7-dinitroquinoline, methods are developed to selectively reduce one nitro group in the presence of the other, enabling the synthesis of specific amino-nitro-substituted quinolines. osi.lvresearchgate.net This control is vital for building complex molecules where different functional groups are required for subsequent reaction steps. Such strategies are broadly applicable in the field for creating specifically functionalized isoquinoline and quinoline (B57606) scaffolds.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry increasingly focuses on methodologies that are not only effective but also efficient and environmentally conscious. The synthesis of this compound and its derivatives benefits from such advanced techniques, which often lead to higher yields, shorter reaction times, and simpler purification processes.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the preparation of N-heterocycles. rsc.org The use of microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. semanticscholar.org This technique has been successfully applied to a wide range of reactions for synthesizing quinoline and isoquinoline derivatives. nih.govfrontiersin.org
The benefits of microwave assistance align with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents. semanticscholar.orgnih.gov Reactions that might take several hours or even days under conventional reflux conditions can often be completed in a matter of minutes using microwave heating. frontiersin.org This efficiency leads to higher product yields and cleaner reaction profiles with fewer byproducts, simplifying the work-up and purification stages. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
|---|---|---|
| Heating Mechanism | Direct, uniform heating of molecules | Slow, convective heating from an external source |
| Reaction Time | Typically minutes | Often hours to days |
| Product Yield | Generally higher | Can be lower due to side reactions |
| Energy Consumption | Lower | Higher |
| Process Control | Precise temperature and pressure control | Less precise |
Metal-Catalyzed Coupling Reactions in Derivative Synthesis
The bromine atoms at the C5 and C7 positions of this compound are ideal handles for post-synthesis modification via metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a prominent example, widely used for creating biaryl compounds. nih.govmdpi.com In this reaction, a palladium catalyst facilitates the coupling of an organoboron reagent with an organic halide. nih.gov A study on the closely related 5,7-dibromo-8-methoxyquinoline demonstrated its successful use in Suzuki-Miyaura reactions with various substituted phenylboronic acids. researchgate.net This reaction resulted in the formation of 5,7-diaryl-8-methoxyquinolines in high yields, showcasing the utility of the dibromo-scaffold in building complex molecular architectures. researchgate.net The reaction is tolerant of various functional groups and proceeds under relatively mild conditions. nih.gov
Table 2: Suzuki-Miyaura Coupling of 5,7-Dibromo-8-methoxyquinoline
| Arylboronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-(Trifluoromethoxy)phenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | 5,7-Di(4-(trifluoromethoxy)phenyl)-8-methoxyquinoline | 75% |
| 4-(Thiomethyl)phenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | 5,7-Di(4-(thiomethyl)phenyl)-8-methoxyquinoline | 68% |
Data adapted from a study on related quinoline derivatives. researchgate.net
Another powerful tool for modifying the isoquinoline core is the Heck reaction, which typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.netnih.gov This method allows for the introduction of alkenyl substituents onto the aromatic ring. The intramolecular Heck reaction, in particular, has been utilized as a key step in the synthesis of various substituted quinolines and related heterocyclic systems. semanticscholar.orgnih.govchim.it These metal-catalyzed reactions provide a versatile platform for expanding the chemical space accessible from this compound, enabling the creation of a diverse library of derivatives for further research.
Chemical Reactivity and Derivatization Studies of 5,7 Dibromoisoquinoline
Nucleophilic Substitution Reactions
The bromine atoms at the C5 and C7 positions of the isoquinoline (B145761) ring are key sites for nucleophilic attack, enabling the introduction of a variety of functional groups and the construction of more complex molecular architectures.
Reactions with Binucleophilic Reagents for Spiro Compound Formation
5,7-Dibromoisoquinoline and its derivatives serve as valuable synthons for the creation of spiro compounds, which are characterized by two rings connected at a single carbon atom. The reaction of 4,4-dibromo-N-substituted homophthalimides, which can be considered derivatives of dibromoisoquinoline, with binucleophilic reagents leads to the formation of spiroisoquinoline derivatives. nih.govmdpi.commdpi.comnih.gov
For instance, the cyclocondensation of 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones with reagents like o-phenylenediamine (B120857) or o-aminophenol results in the formation of spiro[benzo[d]imidazole-2,4'-isoquinoline] and spiro[benzo[d]oxazole-2,4'-isoquinoline] derivatives, respectively. nih.govmdpi.com Similarly, 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives react with binucleophiles to yield spirotetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives. nih.govmdpi.com These reactions can be carried out under conventional heating or microwave irradiation, with the latter often providing improved yields and shorter reaction times. nih.govmdpi.com
The reaction of 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones with thiosemicarbazide (B42300) also produces spiro compounds, specifically 2'-aryl-5'-thioxo-1H-spiro[isoquinoline-4,3'- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolidine]-1,3(2H)-diones. mdpi.com
Table 1: Examples of Spiro Compound Formation from Dibromo-isoquinoline Derivatives
| Dibromo Reactant | Binucleophilic Reagent | Spiro Product |
| 2-Aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione | o-Phenylenediamine | 2'-Aryl-1,3-dihydro-1'H-spiro[benzo[d]imidazole-2,4'-isoquinoline]-1',3'(2'H)-dione |
| 2-Aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione | o-Aminophenol | 2'-Aryl-1'H,3H-spiro[benzo[d]oxazole-2,4'-isoquinoline]-1',3'(2'H)-dione |
| 8,8-Dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione | Binucleophilic Reagents | Spirotetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives |
| 2-Aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione | Thiosemicarbazide | 2'-Aryl-5'-thioxo-1H-spiro[isoquinoline-4,3'- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolidine]-1,3(2H)-dione |
Reactions with Malononitrile (B47326) to Produce Dicyanomethylene Derivatives
The reaction of 4,4-dibromo-homophthalimide derivatives with malononitrile leads to the formation of dicyanomethylene derivatives. nih.govmdpi.commdpi.comnih.gov These resulting compounds are themselves valuable intermediates that can further react with binucleophiles to generate new spiro derivatives. nih.govmdpi.commdpi.comnih.gov
For example, refluxing 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives with malononitrile in the presence of a base like piperidine (B6355638) affords 2-(4-(4-aryl)-5,7-dioxo-6-phenyl-2-thioxo-1,2,3,4,6,7-hexahydropyrido[4,3-d]pyrimidin-8(5H)-ylidene)malononitriles. nih.govmdpi.com These dicyanomethylene compounds can then undergo further reactions with binucleophiles to create more complex spiro systems. nih.govmdpi.commdpi.comnih.gov
Reactions with Methoxide (B1231860) Anions to Yield Methoxyquinoline Isomers
The bromine atoms of this compound can be displaced by nucleophiles such as methoxide anions. The reaction of 5,7-dibromoquinoline (B1595614) with sodium methoxide results in the formation of a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline. google.com These isomers can then be separated by column chromatography. google.com This reaction demonstrates the ability to selectively replace one of the bromine atoms, opening pathways for the synthesis of asymmetrically substituted isoquinolines.
Table 2: Products of the Reaction of 5,7-Dibromoquinoline with Sodium Methoxide
| Reactant | Reagent | Products |
| 5,7-Dibromoquinoline | Sodium Methoxide | 5-Bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline |
Reactions with Amide Bases (e.g., Potassium Amide in Liquid Ammonia)
The reaction of dibromoisoquinolines with strong bases like potassium amide (KNH₂) in liquid ammonia (B1221849) primarily proceeds through nucleophilic substitution. researchgate.netresearcher.life This contrasts with the behavior of some aminobromoisoquinolines, which can undergo ring-opening or ring-contraction reactions under the same conditions. researchgate.netresearcher.life The substitution of the bromine atoms by an amino group is the main pathway for dibromoisoquinolines. researcher.life
Oxidative Transformations and Rearrangements
The isoquinoline ring system can be susceptible to oxidation, leading to the formation of dione (B5365651) structures.
Conversion to Isoquinoline-5,8-diones
This compound can be converted to isoquinoline-5,8-diones through an oxidation process. conicet.gov.ar An unstable this compound intermediate, when oxidized with ceric ammonium (B1175870) nitrate (B79036) (CAN), affords the corresponding isoquinoline-5,8-dione. conicet.gov.ar This transformation is a key step in the synthesis of certain natural products. conicet.gov.ar
Dess-Martin Periodinane-Mediated Oxidative Coupling Reactions
Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely recognized for its utility in the mild oxidation of alcohols to aldehydes and ketones. orgsyn.org More recently, its application has been extended to facilitate oxidative coupling reactions. Research has demonstrated that DMP can mediate the oxidative coupling of isoquinoline with benzyl (B1604629) bromide, yielding N-substituted isoquinolinone derivatives. scispace.commdpi.comnih.gov This metal-free reaction provides a practical route to isoquinoline-1,3-dione and isoquinoline-1,3,4-trione derivatives in high yields. nih.gov
The proposed mechanism involves the in-situ generation of an N-acylisoquinolinium intermediate, which is then oxidized. A key finding from mechanistic studies, including H₂O¹⁸-labeling experiments, is that the oxygen atoms incorporated into the isoquinolinone product originate from water present in the reaction medium, not from the DMP reagent itself. mdpi.com The reaction is typically conducted in a solvent like N-methyl-2-pyrrolidone (NMP) at room temperature and has been shown to be sensitive to the amount of DMP used, with optimal yields often requiring superstoichiometric quantities. mdpi.comresearchgate.net
While specific studies focusing exclusively on this compound are not extensively detailed, the reaction has been successfully applied to other functionalized isoquinolines. researchgate.net For instance, the reaction of isoquinoline with benzyl bromide in the presence of DMP can yield 2-benzyl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione, demonstrating that the core reactivity is tolerant of halogen substituents. mdpi.com The electron-withdrawing nature of the bromine atoms at the 5 and 7 positions on the carbocyclic ring of this compound would be expected to influence the electronic density of the heterocyclic ring, potentially affecting the rate and outcome of the oxidative coupling process. Further investigation is required to fully elucidate the specific behavior of this compound in DMP-mediated oxidative coupling reactions.
Functionalization and Modification at Specific Positions
The bromine atoms at positions 5 and 7 of the isoquinoline ring serve as versatile handles for further synthetic modifications, but the core heterocyclic structure also offers sites for direct functionalization.
Secondary Functionalizations of Related Keto-isoquinolines
Keto-isoquinolines are important synthetic intermediates that can be accessed from isoquinoline precursors through oxidation. For example, 8-methoxyisoquinoline (B155747) can be demethylated and subsequently brominated to yield the unstable this compound, which is then oxidized with ceric ammonium nitrate (CAN) to afford the corresponding isoquinoline-5,8-dione. conicet.gov.ar These keto-isoquinolines and related isoquinoline-quinones are susceptible to further functionalization, primarily through nucleophilic addition reactions.
Studies on 6-bromo-isoquinoline-5,8-dione, a related compound, show that it readily reacts with various alkyl, heterocyclic, and aromatic amines. niscpr.res.in These reactions proceed via a nucleophilic addition-elimination mechanism, leading to the substitution of hydrogen or bromine atoms on the quinone ring. niscpr.res.in For instance, treatment of 6-bromo-isoquinoline-5,8-dione with secondary amines like piperidine or piperazine (B1678402) can result in the formation of both 7-amino-substituted and 7-amino-6-bromo-substituted isoquinoline-5,8-diones. niscpr.res.in The synthetic utility of these secondary functionalizations lies in the generation of a diverse library of substituted isoquinoline scaffolds.
Derivatization with Silyl (B83357) Enol Ethers or Allyltributyltin
The C-1 position of the isoquinoline ring is electrophilic and prone to nucleophilic attack, a reactivity that can be exploited for derivatization. Research has shown that dibromoisoquinoline derivatives can be effectively functionalized at this position using carbon nucleophiles like silyl enol ethers and allyltributyltin. researchgate.netresearchgate.net
In a notable synthetic approach, 5,8-dibromoisoquinoline (B186898) derivatives are reacted with a nucleophile (either a silyl enol ether or allyltributyltin) in the presence of an acyl chloride derived from (S)-alanine. researchgate.netresearchgate.net This reaction affords 1,2-addition products with good chemical yields and high stereoselectivity. researchgate.netresearchgate.net The process involves the formation of an intermediate N-acylisoquinolinium salt, which activates the C-1 position towards nucleophilic attack. A significant advantage of this method is that the bromo groups, having served their purpose in modulating reactivity or directing synthesis, can be readily removed in a subsequent reduction step, which also reduces the C3-C4 double bond, leading to asymmetrically 1-substituted tetrahydroisoquinolines. researchgate.netresearchgate.net
| Reagent | Product Type | Key Features |
| Silyl Enol Ether | 1-Alkyl-1,2-dihydroisoquinoline | High stereoselectivity; forms C-C bond at C-1. |
| Allyltributyltin | 1-Allyl-1,2-dihydroisoquinoline | High stereoselectivity; introduces an allyl group at C-1. |
This table summarizes the derivatization of dibromoisoquinoline derivatives at the C-1 position.
Mechanistic Investigations of Reactions Involving 5,7 Dibromoisoquinoline
Elucidation of Regioselective Bromination Mechanisms
The synthesis of 5,7-dibromoisoquinoline itself is a prime example of regioselective halogenation. The bromination of isoquinoline (B145761) in strong acidic media, such as concentrated sulfuric acid (H₂SO₄), using a brominating agent like N-bromosuccinimide (NBS), proceeds with high regioselectivity. researchgate.net The reaction mechanism is governed by the electronic properties of the isoquinoline ring system under these conditions.
In a strongly acidic environment, the isoquinoline nitrogen is protonated, forming the isoquinolinium cation. This protonation deactivates the heterocyclic ring towards electrophilic attack but has a more pronounced deactivating effect on the pyridine (B92270) ring compared to the benzene (B151609) ring. Consequently, electrophilic substitution, such as bromination, preferentially occurs on the carbocyclic ring. The positions C-5 and C-8 are the most activated sites for electrophilic attack in the isoquinolinium ion. However, steric hindrance at the C-8 position often favors substitution at C-5. The introduction of the first bromine atom at the C-5 position further deactivates the ring, but the directing effects of the existing substituent and the ring nitrogen guide the second bromination to the C-7 position, yielding this compound. The precise control over reaction conditions, including the choice of acid and brominating agent, is critical to achieve this high regioselectivity. researchgate.net
Understanding Nucleophilic Substitution Pathways and Intermediates
The bromine atoms at the C-5 and C-7 positions of this compound are susceptible to nucleophilic substitution, although these reactions are generally less facile than those on more electron-deficient aromatic systems. The mechanism of nucleophilic aromatic substitution (SNAr) on dihaloisoquinolines typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.
The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom. This addition step is usually the rate-determining step. The stability of the resulting Meisenheimer intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring helps to stabilize this intermediate by delocalizing the negative charge. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
The relative reactivity of the C-5 and C-7 positions towards nucleophilic attack can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. While both positions are activated by the nitrogen atom, subtle electronic and steric differences can lead to regioselective substitution. For instance, the reaction of this compound derivatives with certain nucleophiles has been explored to introduce new functional groups. researchgate.net The understanding of these nucleophilic substitution pathways is essential for the further functionalization of the this compound scaffold.
Studies on Ring Transformation Mechanisms in the Presence of Strong Nucleophiles
Under the influence of very strong nucleophiles, such as potassium amide in liquid ammonia (B1221849), halogenated heterocyclic compounds can undergo fascinating ring transformations. These reactions often proceed through complex mechanisms involving the addition of the nucleophile, ring-opening, and subsequent ring-closure (ANRORC mechanism). mdpi.comresearchgate.net
For a dihalogenated isoquinoline like this compound, the initial step would be the addition of the strong nucleophile, for example, the amide ion, to an unsubstituted position of the pyridine ring, which is highly electron-deficient. This is followed by the opening of the heterocyclic ring to form an open-chain intermediate. This intermediate can then undergo an intramolecular cyclization, leading to the formation of a new heterocyclic ring system. The nature of the final product depends on the specific reaction conditions and the substitution pattern of the starting material. While specific studies on the ring transformation of this compound are not extensively detailed in the provided context, the general principles of the ANRORC mechanism suggest that such transformations are plausible and would lead to novel heterocyclic structures. researchgate.net
Analysis of Oxidative Reaction Mechanisms (e.g., Dess-Martin Periodinane-Mediated Processes)
While direct oxidative reactions on this compound are not explicitly detailed, the mechanistic principles of related isoquinoline oxidations can be extrapolated. For instance, the Dess-Martin periodinane (DMP) mediated oxidation of isoquinoline derivatives provides insight into potential oxidative pathways. DMP is a hypervalent iodine reagent known for its mild and selective oxidation of alcohols to aldehydes and ketones. nih.govresearchgate.net However, its reactivity extends to other functional groups.
In the context of isoquinolines, DMP can mediate oxidative coupling reactions. nih.govmdpi.com A plausible mechanism involves the initial interaction of the isoquinoline nitrogen with the iodine center of DMP. This is followed by a series of steps that can lead to the formation of N-substituted isoquinolinone derivatives. mdpi.com For a substrate like this compound, the presence of the bromine atoms would influence the electronic properties of the ring and potentially the course of the oxidation. The electron-withdrawing nature of the bromine atoms could make the isoquinoline ring less susceptible to oxidation or direct the reaction towards different products.
A proposed mechanism for the DMP-mediated oxidative coupling of isoquinoline with benzyl (B1604629) bromide involves the formation of an iodonium (B1229267) salt, which is then attacked by a bromide anion. mdpi.com Subsequent nucleophilic attack by water and further oxidation by DMP leads to the final product. mdpi.com The applicability of such a mechanism to this compound would require experimental verification.
| Reagent | Role in Proposed Mechanism | Reference |
| Dess-Martin Periodinane (DMP) | Oxidant | nih.govresearchgate.net |
| Benzyl Bromide | Coupling Partner | mdpi.com |
| Water | Nucleophile | mdpi.com |
Exploration of Electrocyclization Processes in Related Azatriene Systems
The isoquinoline framework can be synthesized through the 6π-electrocyclization of 1-azatriene systems. This pericyclic reaction involves the formation of a new sigma bond between the ends of a conjugated system, leading to a cyclic product. The stereochemistry of the azatriene is often crucial for the efficiency of the electrocyclization. core.ac.ukconicet.gov.ar
While not a direct reaction of this compound, the synthesis of substituted isoquinolines via this method provides a powerful tool for accessing derivatives that might be difficult to obtain through direct functionalization. For example, a 1-azatriene precursor could be designed with bromine atoms at the appropriate positions to yield a this compound derivative upon cyclization.
The mechanism involves a concerted, disrotatory electrocyclization of the azatriene to form a dihydroisoquinoline intermediate. core.ac.uk This intermediate can then undergo an elimination reaction to aromatize and form the isoquinoline ring. The use of different starting materials, such as oxime ethers or hydrazones, can influence the reaction rate and yield. core.ac.uk Computational studies have also been employed to investigate the mechanism of these electrocyclization reactions. researchgate.net
| Reaction Type | Key Intermediate | Driving Force |
| 6π-Electrocyclization | Dihydroisoquinoline | Formation of a stable aromatic system |
| Aromatization | Isoquinoline | Elimination of a leaving group |
Spectroscopic Characterization Methodologies in 5,7 Dibromoisoquinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 5,7-Dibromoisoquinoline, the spectrum would reveal distinct signals for each of the five protons on the isoquinoline (B145761) core. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, with the electronegative nitrogen atom and bromine atoms causing characteristic downfield shifts for adjacent protons. Spin-spin coupling between neighboring protons would result in specific splitting patterns (e.g., doublets, triplets), and the coupling constants (J values) would provide valuable information about the connectivity of the protons in the ring system.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A typical ¹³C NMR spectrum for this compound would display nine distinct signals, one for each carbon atom in the bicyclic system. The chemical shifts of these signals would indicate the electronic environment of each carbon. Carbons bonded directly to the bromine atoms (C5 and C7) would show characteristic shifts due to the halogen's influence. Quaternary carbons (those not bonded to any hydrogens) can also be distinguished, providing a complete map of the carbon skeleton.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, helping to trace the proton connectivity throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying the connectivity between different parts of the molecule and confirming the positions of substituents like the bromine atoms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, confirming its molecular formula. For this compound (C₉H₅Br₂N), the mass spectrum would show a characteristic molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak would appear as a distinctive pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms in the molecule. The fragmentation pattern observed in the spectrum can also offer additional structural information.
| Analysis Type | Expected Observation for C₉H₅Br₂N |
| Molecular Formula | C₉H₅Br₂N |
| Molecular Weight | 286.95 g/mol |
| Isotopic Pattern | A characteristic 1:2:1 (M:M+2:M+4) peak cluster confirming the presence of two bromine atoms. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its structural components. Key expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N stretching: These vibrations within the aromatic and heterocyclic rings would appear in the 1600-1450 cm⁻¹ region.
C-Br stretching: These vibrations would be found in the fingerprint region at lower wavenumbers.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C/C=N Stretch | 1600 - 1450 |
| C-H Bending | 900 - 675 |
| C-Br Stretch | < 1000 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula. For this compound (C₉H₅Br₂N), the theoretical elemental composition provides a benchmark for confirming the purity and identity of a synthesized sample.
| Element | Calculated Percentage (%) |
| Carbon (C) | 37.67 |
| Hydrogen (H) | 1.76 |
| Nitrogen (N) | 4.88 |
| Bromine (Br) | 55.69 |
Advanced Spectroscopic and Analytical Techniques
Advanced analytical methods are indispensable for a comprehensive understanding of the physicochemical properties of this compound and its derivatives. These techniques provide in-depth information on electronic transitions, molecular structure, electrochemical behavior, photophysical properties, and thermal stability, which are crucial for the development of new materials and applications.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For isoquinoline derivatives, the absorption spectra are influenced by the molecular structure, substitution patterns, and the polarity of the solvent.
Research on 5,7-dibromo-8-hydroxyquinoline, a closely related derivative, reveals distinct absorption bands in the ultraviolet region. asianpubs.orgasianpubs.org The analysis of its electronic absorption spectra in various polar solvents such as ethanol, methanol, and water shows shifts in the absorption maxima (λmax), indicating the influence of the solvent environment on the electronic transitions of the molecule. asianpubs.orgasianpubs.org These transitions are typically identified as π→π* and n→π* transitions, characteristic of heteroaromatic compounds. asianpubs.org The observed spectral shifts can be correlated with the solvent's dielectric constant and refractive index. asianpubs.org
| Solvent | Band I (nm) | Band II (nm) | Band III (nm) |
|---|---|---|---|
| Ethanol | 330 | 240 | 200 |
| Methanol | 310 | 242 | 206 |
| Water | 318 | 236 | 200 |
X-ray Diffraction
X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the material's properties in the solid state.
For derivatives of isoquinoline, XRD studies have been instrumental in confirming molecular structures and understanding supramolecular assembly. rsc.org For example, analysis of halogenated derivatives reveals the presence and significance of intermolecular interactions such as halogen–π interactions, which can influence crystal packing. mdpi.com In complex structures derived from isoquinolines, XRD analysis elucidates how molecules self-assemble into well-defined structures, such as dimers or one-dimensional supramolecular chains, stabilized by a network of non-covalent interactions. rsc.org
Cyclic Voltammetry
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. It provides information on reduction and oxidation potentials, the stability of redox states, and electron transfer kinetics.
In the study of isoquinoline derivatives, CV is employed to determine their electron-accepting or electron-donating capabilities. nih.gov The electrochemical behavior, including the reversibility of redox processes, can be characterized by analyzing the resulting voltammograms. nih.gov For instance, studies on biologically active isoquinolines have used CV to determine parameters like the diffusion coefficient and heterogeneous electron transfer rate constants. researchgate.netresearchgate.net The influence of pH on the redox mechanism can also be elucidated by observing the shift in peak potentials, confirming the involvement of protons in the electron transfer process. researchgate.netresearchgate.net While specific data for this compound is limited, research on related structures shows that halogen substituents can significantly influence the reduction potential. nih.gov
Photoluminescence
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). The presence of bromine atoms in the this compound structure is expected to significantly influence its photoluminescent properties due to the "heavy halogen effect."
This effect promotes intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state. nih.govacs.org Consequently, halogenated quinolines often exhibit enhanced phosphorescence, sometimes even at room temperature (Room-Temperature Phosphorescence, RTP), which is a desirable property for applications in organic light-emitting diodes (OLEDs) and sensors. nih.govacs.org Studies on phenoxazine–quinoline (B57606) conjugates, for instance, have shown that substitution with bromine leads to efficient harvesting of triplet energy and aggregate-induced phosphorescence. nih.gov The emission properties are often sensitive to the environment, with solvatochromic effects (color shifts in different solvents) indicating changes in the charge transfer character of the excited state. acs.org
Dynamic Light Scattering
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in a solution. researchgate.net It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic radius via the Stokes-Einstein equation.
While not extensively reported for this compound itself, DLS is a valuable tool for studying the solution-state behavior of its derivatives. acs.org It can be used to detect and characterize the formation of aggregates, micelles, or nanoparticles. For isoquinoline derivatives designed for biological or materials applications, DLS can provide critical information on their tendency to self-assemble in aqueous or organic media, which can impact their function and efficacy. acs.org
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu It is a crucial technique for assessing the thermal stability of a compound. The resulting TGA curve plots mass percentage against temperature, revealing the temperatures at which the material decomposes. tainstruments.com
For this compound and its derivatives, such as metal complexes or polymers, TGA provides key data on their operational temperature limits. researchgate.net The onset temperature of decomposition is a primary indicator of thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss, allowing for the clear identification of distinct decomposition steps. researchgate.net The percentage of mass remaining at the end of the analysis can indicate the formation of a stable char residue. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events and phase transitions. tudelft.nl
DSC is highly effective for characterizing the thermal properties of isoquinoline-based compounds. researchgate.net A DSC thermogram can identify the melting point, which is a key indicator of purity. nih.gov It can also reveal other phase transitions, such as crystallization temperatures upon cooling and glass transitions in amorphous materials. mdpi.com The enthalpy (ΔH) of these transitions, calculated from the area of the peaks in the DSC curve, provides quantitative information about the energy absorbed or released during the process. tudelft.nl This data is vital for material processing and for understanding the solid-state properties of the compound. nih.govtainstruments.com
Theoretical and Computational Studies of 5,7 Dibromoisoquinoline and Analogues
Electronic Structure Theory and Molecular Property Prediction
Electronic structure theory, particularly Density Functional Theory (DFT), is a powerful method for predicting the molecular properties of isoquinoline (B145761) derivatives. rsdjournal.org By solving the Schrödinger equation, albeit with approximations, these quantum mechanical methods can determine electronic structures, molecular geometries, and various other properties. nrel.gov
For instance, DFT calculations can be used to predict the distribution of electron density in 5,7-dibromoisoquinoline. This is crucial for understanding its reactivity, as the bromine atoms at the 5 and 7 positions significantly influence the electronic landscape of the isoquinoline core, making certain positions more susceptible to nucleophilic or electrophilic attack. These calculations are also fundamental in predicting molecular properties such as dipole moment, polarizability, and vibrational frequencies, which are essential for characterizing the molecule and predicting its behavior in different environments. rsdjournal.org
Modern computational models, such as MoleVers, leverage large datasets and two-stage pretraining strategies to predict a wide range of molecular properties with high accuracy, even with limited experimental data. arxiv.org This approach combines learning from large unlabeled datasets with supervised learning using computationally derived auxiliary labels, enabling effective generalization across various properties including electronic, physical, and bioactivity characteristics. arxiv.org
Molecular Dynamics Simulations for Conformational and Interaction Analysis (in related brominated quinolines)
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions that are not accessible from static computational models. In the study of brominated quinolines, MD simulations have been instrumental in supporting experimental findings, particularly in the context of their anticancer activities. nih.gov
These simulations can model the interactions of brominated quinolines with biological targets, such as proteins or DNA. nih.govresearchgate.net For example, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking, revealing how the compound's conformation changes over time and the nature of its interactions with surrounding amino acid residues and solvent molecules. acs.org This is crucial for understanding the mechanism of action of potential drug candidates. nih.gov In a study of halogenated quinoline (B57606) derivatives as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), MD simulations showed that certain derivatives formed more stable complexes with the enzymes than reference drugs, as indicated by lower root-mean-square deviation (RMSD) and radius of gyration (RoG) values. acs.org
The following table summarizes the results of an MD simulation for a halogenated quinoline derivative (Q3Cl4F) compared to a reference drug (harmine) when complexed with MAO-A. acs.org
| Parameter | Q3Cl4F with MAO-A | Harmine with MAO-A |
| RMSD (Å) | 2.683 ± 0.625 | 3.508 ± 1.328 |
| RoG (Å) | 24.890 ± 0.198 | 24.916 ± 0.364 |
| RMSF (Å) | 6.307 ± 2.580 | 5.990 ± 2.984 |
| Data sourced from a study on halogenated quinoline derivatives as MAO inhibitors. acs.org |
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the electronic properties that govern the behavior of molecules like this compound. These calculations are essential for predicting reactivity and designing novel molecules with desired characteristics. nrel.govnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. ossila.com The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that determines the electronic and optical properties of a material. ossila.comupb.ro Quantum chemical calculations, particularly DFT, are widely used to determine these energy levels. researchgate.netphyschemres.org
In systems related to this compound, such as isoquinolyl carbazole (B46965) derivatives, the HOMO and LUMO levels play a crucial role in their application in organic light-emitting diodes (OLEDs). rsc.org For example, in two such derivatives, DCIQ and DCDPIQ, the HOMO and LUMO energy levels were determined to understand their potential as red emissive materials when complexed with copper iodide. rsc.org The electron density in the LUMOs of the resulting complexes is localized on the isoquinoline-based ligands, meaning the electronic structure of the ligand primarily dictates the emission color. rsc.org
The energy levels of HOMO and LUMO can be experimentally estimated using techniques like cyclic voltammetry and UV-Vis spectroscopy and then correlated with computational results. ossila.comupb.ro The ability to accurately predict these values is essential for designing new organic semiconductors. For instance, for a material to be an effective n-type semiconductor, its LUMO energy level should be low enough (around -4.0 eV) to facilitate electron injection from common electrodes like aluminum or gold. researchgate.net
The table below shows the calculated HOMO, LUMO, and band gap energies for two quinazoline (B50416) derivatives, which are structurally related to isoquinolines.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| APQ | -6.204 | -1.258 | 4.946 |
| AAQ | -6.223 | -1.231 | 4.992 |
| AYQ | -6.250 | -1.251 | 4.999 |
| Data sourced from a study on quinazoline derivatives as corrosion inhibitors. physchemres.org |
Computational methods are a cornerstone of modern rational drug design, enabling the rapid screening of vast chemical libraries and the optimization of lead compounds. researchgate.netnih.gov For molecules like this compound and its analogues, computational studies are used to predict their potential as therapeutic agents by modeling their interactions with biological targets. nih.gov
Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to a target protein. openmedicinalchemistryjournal.com This technique was used to study highly brominated quinolines, where compound 6 showed promising interactions with residues critical for EGFR tyrosine kinase activity. researchgate.net Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted binding pose and to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target. nih.govacs.org
These computational approaches not only help in identifying potential drug candidates but also provide a rationale for their observed biological activity, guiding further chemical modifications to improve potency and selectivity. researchgate.netopenmedicinalchemistryjournal.com The integration of various computational tools, from quantum mechanics to molecular mechanics and machine learning, has become an indispensable part of the drug discovery pipeline. nih.gov
Computational Approaches for Reaction Pathway Prediction and Optimization
Quantum chemical calculations are instrumental in predicting and understanding the mechanisms of chemical reactions, which is crucial for optimizing synthetic routes. nih.govgrnjournal.usrsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction and identify the most likely pathway. grnjournal.us
For the synthesis of derivatives of this compound, computational methods can be used to predict the feasibility of various cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org For example, DFT calculations can shed light on the influence of different phosphine (B1218219) ligands or reaction conditions on the activation energies of the oxidative addition step, which is often rate-determining. rsc.org Understanding the intrinsic electrophilicity of different positions on the heteroaryl halide is critical for predicting site-selectivity in polyhalogenated compounds. rsc.org
Recently, automated reaction path search methods have been developed that can predict multi-step reaction pathways starting only from the structure of the final product. hokudai.ac.jp These methods use quantum chemical computations to explore possible reverse reactions, evaluate their kinetics, and discard less viable paths, thereby overcoming the combinatorial explosion that previously limited such predictions to single steps. hokudai.ac.jp This approach has the potential to uncover entirely new synthetic strategies for complex molecules like functionalized isoquinolines. hokudai.ac.jpcecam.org
Applications and Advanced Materials Research Involving 5,7 Dibromoisoquinoline
Role as a Precursor in Complex Organic Synthesis
The unique structure of 5,7-Dibromoisoquinoline makes it an important building block for synthesizing a range of complex organic molecules, from novel heterocyclic scaffolds to the precursors of bioactive quinone systems.
Brominated isoquinolines are key starting materials for constructing complex, fused heterocyclic systems. A notable example is the environmentally friendly synthesis of Tetrahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives, which have been investigated for their potential as antiviral agents. acs.orgfigshare.comnih.gov Research has demonstrated a green synthesis protocol that utilizes water as a solvent to react isoquinoline (B145761) or bromoisoquinoline with various phenacyl bromides. acs.org This method avoids the use of hazardous organic solvents, aligning with the principles of green chemistry. acs.orgnih.gov
The reaction involves stirring a mixture of the isoquinoline derivative, a 2-bromoacetophenone, and potassium carbonate in water at an elevated temperature. acs.org The resulting Tetrahydropyrazino[2,1-a:5,4-a′]diisoquinoline compounds have shown potential in inhibiting the entry of SARS-CoV-2 into cells. acs.orgnih.gov The use of a di-substituted precursor like this compound would allow for the synthesis of extended or symmetrically functionalized versions of this scaffold, potentially enhancing their biological activity.
Table 1: Green Synthesis of a Tetrahydropyrazino[2,1-a:5,4-a′]diisoquinoline Derivative
| Parameter | Value |
| Starting Materials | Isoquinoline, 2-Bromoacetophenone, K₂CO₃ |
| Solvent | H₂O |
| Temperature | 70 °C |
| Reaction Time | 24 h |
| Purification | Silica gel flash chromatography |
Isoquinoline derivatives are fundamental precursors for the synthesis of isoquinoline-5,8-quinones, a structural motif found in a variety of naturally occurring antibiotics and compounds with antiproliferative activity. nih.gov The synthesis of these quinone systems often begins with a functionalized isoquinoline core, which is then elaborated through substitution reactions.
For instance, 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone can be synthesized and subsequently used as a precursor to create a variety of phenylaminoisoquinolinequinones through acid-induced amination reactions. nih.gov Furthermore, these aminoisoquinoline-5,8-quinones can serve as substrates for palladium-catalyzed intramolecular oxidative coupling to produce more complex N-heterocyclic quinones. researchgate.net The bromine atoms in this compound can be strategically replaced or used in coupling reactions to introduce amino groups or other functionalities, making it a key intermediate in the multistep synthesis of these biologically active quinone systems. researchgate.net The resulting aminoquinone derivatives have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines. ucl.ac.be
Potential in Functional Materials Science
The electronic properties and rigid structure of the isoquinoline scaffold make it an attractive candidate for the development of functional materials, particularly in the realm of electronics and chemical sensors.
Quinoline (B57606) and its isomer, isoquinoline, are widely used as the core fluorophore in the design of chemical sensors. mdpi.com These derivatives can bind with specific metal ions, leading to a change in their fluorescence properties, which allows for sensitive and selective detection. mdpi.com For example, novel quinoline derivatives have been successfully developed as fluorescent sensors for the detection of iron (Fe³⁺) ions in both chemical and biological systems, including cell and zebrafish imaging. mdpi.com
Similarly, a quinoline-based hydrazone derivative has been synthesized to act as a chemosensor for Tributyltin (TBT), a toxic biocide. mdpi.com The interaction between the sensor and TBT results in a distinct color change from colorless to red and the appearance of fluorescence, enabling visual and spectrophotometric detection. mdpi.com The this compound molecule serves as an ideal platform for creating such sensors. The bromine atoms act as versatile handles for introducing specific chelating agents or other functional groups through well-established organic reactions, allowing for the rational design of highly selective and sensitive sensors for a wide range of analytes.
Environmental Remediation Technologies (e.g., Decontamination of Toxins)
Integration into Nanomaterials and Smart Materials for Energy and Electronic Applications
There is limited available research on the specific integration of this compound into nanomaterials and smart materials for energy and electronic applications. The development of advanced materials often involves the incorporation of unique organic molecules to impart specific functions. While the broader class of heterocyclic compounds is of interest in materials science, the direct use of this compound as a component in these advanced applications has not been a prominent subject of investigation in the reviewed literature. Consequently, its potential contributions to fields such as photovoltaics, sensors, or next-generation electronics remain a largely unexplored area.
Soft Robotics Applications
The field of soft robotics relies on compliant materials, such as elastomers and polymers, to create flexible and adaptable robots harvard.eduharvard.edu. These materials are often chosen for their specific mechanical properties and their ability to respond to stimuli mdpi.comresearchgate.net. The current body of research on soft robotics does not indicate the use of this compound as a component in the synthesis of these materials or as a functional additive. The focus in materials for soft robotics is often on polymers that can undergo significant changes in shape or volume, and the isoquinoline scaffold has not been identified as a key structure in this domain harvard.edu.
Medicinal Chemistry Research Prospects
Design and Synthesis of Derivatives for Investigation of Biological Target Interactions (e.g., Topoisomerase I inhibition, DNA binding, apoptosis induction, cell migration inhibition)
While direct studies on the biological activities of this compound are limited, its core structure serves as a valuable precursor in the synthesis of more complex, biologically active molecules. The isoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, and the specific substitution pattern of this compound makes it a strategic starting material for creating novel derivatives for therapeutic investigation.
Research has shown that this compound can be chemically transformed into isoquinoline-5,8-dione digitallibrary.co.in. This intermediate is particularly useful in Diels-Alder reactions to construct more elaborate molecular architectures, such as 2-azaanthraquinones digitallibrary.co.in. These resulting compounds are part of a family of natural products known for their potential therapeutic properties. For example, derivatives synthesized from this pathway are related to compounds like Calothrixin B, which is known to be cytotoxic to cancer cells and acts by poisoning DNA topoisomerase I .
The general class of isoquinoline derivatives has been investigated for a range of biological effects. They are known to be present in the human brain and can interact with neurological pathways, though sometimes as endogenous neurotoxins nih.gov. Their ability to inhibit mitochondrial enzymes like complex I highlights the potential for isoquinoline-based compounds to modulate fundamental cellular processes that are often dysregulated in disease nih.gov. Therefore, the design and synthesis of novel compounds starting from this compound is a promising strategy for discovering new agents that can interact with key biological targets involved in cancer, such as topoisomerases and proteins that regulate apoptosis and cell migration.
Exploration of Structure-Activity Relationships in Novel Chemical Entities
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For novel chemical entities derived from the this compound scaffold, SAR exploration is a critical next step.
The bromine atoms at the C5 and C7 positions of the isoquinoline ring are key features that significantly influence the molecule's electronic properties, lipophilicity, and steric profile. In SAR studies, these positions would be systematically modified to understand their impact on biological activity. For instance, replacing the bromine atoms with other halogens (chlorine, fluorine) or with hydrogen-bond donors/acceptors, alkyl groups, or aryl groups could dramatically alter a derivative's affinity and selectivity for a specific biological target.
Furthermore, the other positions on the isoquinoline ring (C1, C3, C4, C6, C8) offer additional points for chemical modification. By creating a library of analogs based on the 5,7-dibromo scaffold and evaluating their performance in biological assays, researchers can build a comprehensive SAR model. This model would elucidate which structural features are essential for the desired activity—such as inhibiting topoisomerase I or inducing apoptosis—and which are detrimental. Such studies on related heterocyclic compounds have successfully guided the development of potent and selective drug candidates . The systematic exploration of SAR for this compound derivatives holds significant potential for advancing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
